Guanidinoacetic-13C2 Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Marker for Renal Function:

One of the primary research applications of Guanidinoacetic-13C2 Acid (GAA-13C2), the isotopically labeled version of GAA, lies in its potential as a marker for renal function. Studies have shown that elevated levels of GAA in the blood can be associated with impaired kidney function, particularly in chronic kidney disease (CKD) [].

GAA-13C2 can be used in a non-invasive diagnostic test to measure the rate of GAA elimination by the kidneys. This test, known as the GAA clearance test, offers several potential advantages over traditional methods of assessing kidney function, such as creatinine clearance. It is believed to be more sensitive and specific for detecting early stages of kidney dysfunction [].

Research on Creatine Synthesis:

Another area of research explores the role of GAA in creatine synthesis. Creatine is a critical molecule for energy production in muscles and the brain. Studies using GAA-13C2 have helped researchers trace the metabolic pathway involved in creatine synthesis and identify potential targets for therapeutic interventions aimed at improving muscle function and preventing muscle wasting in various conditions [].

Other Potential Applications:

Preliminary research also suggests that GAA-13C2 may have applications in other areas, including:

- Studying metabolic disorders: GAA-13C2 could potentially be used to investigate metabolic disorders affecting creatine synthesis or guanidinoacetate metabolism.

- Monitoring treatment efficacy: In clinical trials, GAA-13C2 might be used to monitor the effectiveness of therapies targeting creatine deficiencies or related conditions.

Guanidinoacetic-13C2 Acid is a stable isotopic form of guanidinoacetic acid, an organic compound classified as an alpha amino acid. Its molecular formula is and it has a molecular weight of approximately 103.10 g/mol. This compound is notable for containing two carbon-13 isotopes, which makes it useful in various analytical techniques, particularly in metabolic studies and isotope labeling experiments. Guanidinoacetic acid itself is a naturally occurring amino acid that plays a significant role in the biosynthesis of creatine, a critical molecule for energy metabolism in muscles and the brain .

- Information on the safety profile of GAA-13C2 might be limited due to its research-oriented use.

- Unlabeled GAA is generally considered safe for consumption as a nutritional supplement []. However, it's important to note that safety information for research chemicals should always be obtained from the supplier.

Guanidinoacetic-13C2 Acid exhibits significant biological activity, primarily through its role as a precursor to creatine. Creatine is crucial for ATP regeneration in muscle cells, enhancing physical performance and cognitive function. Studies have shown that supplementation with guanidinoacetic acid can increase muscle creatine levels more effectively than creatine monohydrate alone, potentially leading to improved athletic performance and recovery . Furthermore, its isotopic labeling aids in understanding metabolic processes involving creatine and energy metabolism.

The synthesis of guanidinoacetic-13C2 Acid typically involves:

- Starting Materials: Glycine and arginine.

- Enzymatic Reaction: Utilizing arginine:glycine amidinotransferase to facilitate the transfer of an amidino group from arginine to glycine.

- Purification: The product can be purified using high-performance liquid chromatography or crystallization techniques.

Alternative synthetic routes may involve chemical methods that incorporate carbon-13 isotopes into the molecular structure during precursor synthesis .

Guanidinoacetic-13C2 Acid has several applications:

- Metabolic Research: Used as a tracer in studies examining creatine metabolism and energy production pathways.

- Clinical Diagnostics: Serves as an internal standard in mass spectrometry for quantifying metabolites related to energy metabolism.

- Nutritional Supplements: Investigated for its potential benefits in enhancing athletic performance and muscle recovery.

Interaction studies involving guanidinoacetic-13C2 Acid focus on its metabolic pathways and interactions with other biomolecules. Research indicates that it can influence creatine synthesis rates and may interact with various enzymes involved in amino acid metabolism. Additionally, studies have explored its effects on neurotransmitter levels, particularly in relation to cognitive function .

Several compounds share structural similarities with guanidinoacetic-13C2 Acid:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Guanidinoacetic Acid | C3H7N3O2 | Precursor to creatine; involved in energy metabolism |

| Creatine | C4H9N3O2 | Directly involved in ATP regeneration; widely studied |

| Glycocyamine | C3H8N4O2 | Intermediate in the synthesis of creatine; less studied |

| Arginine | C6H14N4O2 | Precursor to nitric oxide; involved in various pathways |

Uniqueness: Guanidinoacetic-13C2 Acid's uniqueness lies in its isotopic labeling, which allows for enhanced tracking of metabolic processes compared to its non-labeled counterparts. This feature makes it particularly valuable in research settings focused on metabolic flux analysis and the dynamics of energy metabolism .

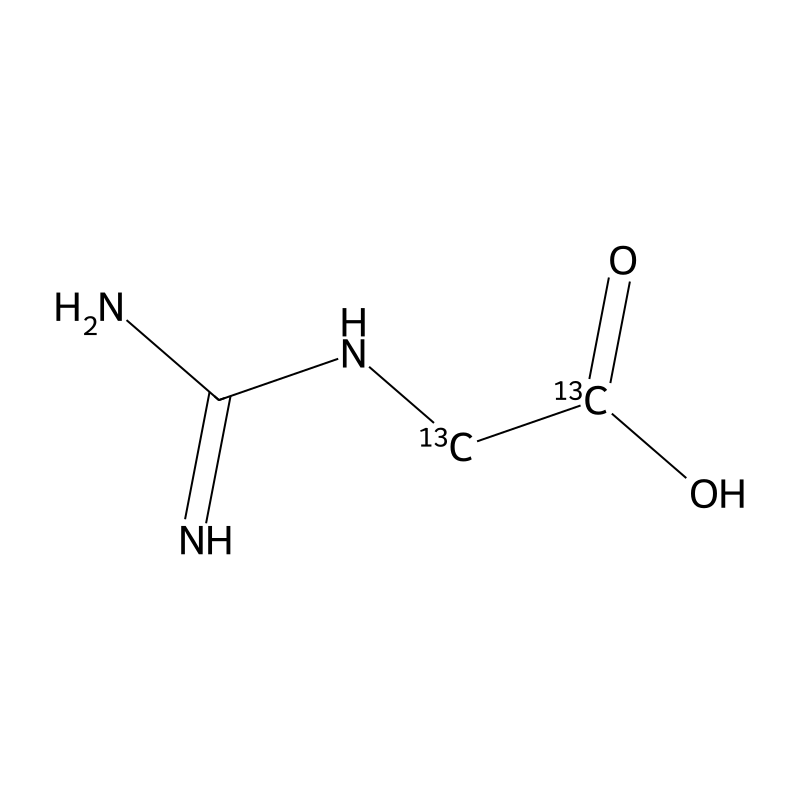

Molecular Structure of Guanidinoacetic-13C2 Acid

Guanidinoacetic-13C2 acid represents a stable isotope-labeled derivative of guanidinoacetic acid, where two carbon atoms are enriched with the carbon-13 isotope [1]. The compound possesses the molecular formula ¹³C₂CH₇N₃O₂, with a molecular weight of 119.09 grams per mole, compared to 117.11 grams per mole for the unlabeled analog [1] [4]. The Chemical Abstracts Service registry number for this isotopically labeled compound is 634616-40-3 [1] [4].

The structural framework consists of a glycine backbone with an attached guanidine functional group [2]. The carbon-13 labeling occurs specifically at positions 1 and 2 of the molecule, corresponding to the carboxyl carbon and the methylene carbon of the glycine moiety [3] [6]. This strategic positioning enables precise tracking of metabolic pathways and facilitates high-resolution analytical detection through mass spectrometry and nuclear magnetic resonance spectroscopy [7].

The molecular structure exhibits resonance stabilization within the guanidine group, contributing to the compound's stability and unique chemical properties [18]. The presence of multiple nitrogen atoms creates a highly polar molecule with distinctive hydrogen bonding capabilities [25]. The International Union of Pure and Applied Chemistry name for this compound is {[amino(imino)methyl]amino}acetic acid, reflecting its dual amino acid and guanidine character [8].

Isotopic Enrichment and Labeling Specificity

The isotopic enrichment of guanidinoacetic-13C2 acid achieves exceptionally high purity levels, typically ranging from 97 to 99 percent for carbon-13 incorporation [3] [4]. This enrichment specificity is crucial for metabolic studies, as it enables researchers to distinguish between endogenous and exogenously administered compounds with remarkable precision [7]. The labeling pattern exhibits minimal isotopic fractionation effects during analytical procedures, maintaining the integrity of the isotopic signature throughout various experimental conditions [7].

Mass spectrometric analysis reveals that the isotopic enrichment pattern displays characteristic mass shifts consistent with dual carbon-13 incorporation [12]. The measured mass isotopomer distribution demonstrates excellent agreement with theoretical predictions, with the doubly labeled species representing the predominant form [7]. Studies utilizing gas chromatography-mass spectrometry have confirmed that residual unlabeled species comprise less than one percent of the total compound population [7].

The labeling specificity extends to metabolic conversion processes, where the carbon-13 atoms are retained during enzymatic transformations [7]. Research has demonstrated that isotopic enrichment of guanidinoacetic acid reaches plateau levels within 30 minutes of administration, indicating either rapid turnover rates or small pool sizes within biological systems [7]. This rapid equilibration facilitates precise kinetic measurements and enables real-time monitoring of creatine biosynthesis pathways [2].

Stereochemistry and Conformational Analysis

Guanidinoacetic-13C2 acid exhibits no stereogenic centers, resulting in a single stereoisomeric form [10]. The absence of chiral centers simplifies analytical characterization and eliminates concerns regarding stereoisomeric interconversion during experimental procedures [18]. The molecular geometry around the guanidine nitrogen atoms displays planar characteristics due to resonance delocalization [26].

Conformational analysis reveals that the molecule adopts extended conformations in aqueous solution, minimizing intramolecular steric interactions [18]. The carboxyl group and guanidine moiety maintain spatial separation, reducing potential electrostatic repulsion between charged functional groups [25]. Theoretical calculations suggest that the preferred conformation maximizes hydrogen bonding interactions with surrounding solvent molecules [21].

The guanidine group exhibits tautomeric behavior, with rapid equilibrium between different resonance forms [26]. This tautomerism contributes to the compound's chemical reactivity and influences its interaction with biological targets [18]. The presence of carbon-13 isotopes does not significantly alter the conformational preferences compared to the unlabeled analog, maintaining structural integrity throughout isotopic substitution [1].

Physicochemical Properties: Solubility, Stability, and Thermal Behavior

The physicochemical properties of guanidinoacetic-13C2 acid reflect its zwitterionic nature and high polarity [25]. Water solubility reaches 3.6 grams per liter at 15 degrees Celsius, demonstrating moderate aqueous solubility [23] [27]. The compound exhibits limited solubility in organic solvents, reflecting its ionic character and extensive hydrogen bonding capacity [20].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 119.09 g/mol | [1] [4] |

| Melting Point | >300°C | [23] [24] |

| Decomposition Temperature | 200-338°C | [19] |

| Density | 1.59 g/cm³ | [23] |

| Water Solubility | 3.6 g/L (15°C) | [27] |

| pKa (Acidic) | 2.82 | [27] |

| pKa (Basic) | 12.24 | [28] |

| LogP | -1.6 to -3.1 | [23] [28] |

| Refractive Index | 1.596 | [23] [24] |

Thermal stability analysis reveals that guanidinoacetic-13C2 acid maintains structural integrity at temperatures below 200 degrees Celsius [19]. Decomposition initiates at elevated temperatures, with primary degradation pathways involving decarboxylation and guanidine fragmentation [19]. Thermogravimetric studies indicate single-step mass loss reactions during thermal decomposition processes [19].

The compound demonstrates excellent stability under standard storage conditions when maintained at 2 to 8 degrees Celsius in dry, inert atmospheres [8] [9]. Long-term stability studies confirm minimal degradation over extended storage periods when appropriate conditions are maintained [4]. Photodegradation occurs upon prolonged exposure to ultraviolet radiation, generating guanidine and acetic acid derivatives as primary degradation products .

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of guanidinoacetic-13C2 acid through enhanced signal resolution at isotopically labeled positions [11]. Carbon-13 nuclear magnetic resonance spectra exhibit significantly enhanced signals at positions 1 and 2, corresponding to the carboxyl carbon and methylene carbon respectively [7]. The isotopic labeling creates characteristic coupling patterns that facilitate unambiguous assignment of carbon resonances [11].

Proton nuclear magnetic resonance spectroscopy reveals chemical shift perturbations resulting from carbon-13 incorporation [14]. The methylene protons adjacent to labeled carbons display characteristic isotope-induced chemical shift changes, providing additional confirmation of labeling position [11]. Two-dimensional correlation experiments enable complete resonance assignment and establish connectivity patterns within the molecular framework [11].

Solid-state nuclear magnetic resonance techniques have been employed to characterize the compound in crystalline form [11]. These studies reveal intermolecular hydrogen bonding patterns and crystal packing arrangements that influence physical properties [11]. The isotopic labeling facilitates enhanced spectral resolution and enables detailed structural analysis of solid-state conformations [11].

Mass Spectrometry

Mass spectrometric analysis of guanidinoacetic-13C2 acid employs multiple ionization techniques to achieve comprehensive structural characterization [12] [13]. Electrospray ionization generates molecular ion peaks at mass-to-charge ratio 120, corresponding to the protonated molecular ion [1] [2]. Collision cross section measurements yield values ranging from 124.8 to 134.6 square angstroms for protonated and sodium adduct species [23].

Gas chromatography-mass spectrometry requires derivatization to enhance volatility and improve chromatographic separation [12]. The bis(trifluoromethyl)pyrimidine pentafluorobenzyl derivative provides optimal analytical performance with detection limits reaching 0.5 micromolar concentrations [12]. Negative chemical ionization techniques offer enhanced sensitivity for quantitative analysis applications [12].

| Analysis Method | Detection Limit | Key Features |

|---|---|---|

| GC-MS (derivatized) | 0.5 μM | Bis(trifluoromethyl)pyrimidine derivative |

| LC-MS/MS | Direct analysis | No derivatization required |

| ESI-MS | High sensitivity | Molecular ion at m/z 120 |

Liquid chromatography-tandem mass spectrometry enables direct analysis without chemical derivatization [13]. This approach simplifies sample preparation and reduces analytical complexity while maintaining excellent sensitivity and specificity [13]. Multiple reaction monitoring techniques facilitate selective detection in complex biological matrices [13].

Infrared and UV-Vis Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups within guanidinoacetic-13C2 acid [15] [17]. The carbonyl stretch appears in the region typical of carboxylic acids, while nitrogen-hydrogen stretching vibrations reflect the guanidine functionality [16]. Carbon-13 substitution creates subtle frequency shifts that can be detected using high-resolution instrumentation [15].

Fourier-transform infrared spectroscopy provides detailed vibrational fingerprints enabling compound identification and purity assessment [17]. The technique proves particularly valuable for monitoring chemical transformations and detecting impurities or degradation products [15]. Attenuated total reflectance measurements facilitate analysis of solid samples without extensive sample preparation [16].

Ultraviolet-visible spectroscopy demonstrates limited chromophore activity due to the absence of extended conjugated systems [15]. The compound exhibits minimal absorption in the ultraviolet region, reflecting its saturated aliphatic character [15]. This spectroscopic behavior influences analytical applications and limits direct ultraviolet detection methods [15].

Chemical Synthesis from 13C-Enriched Precursors

The chemical synthesis of Guanidinoacetic-13C2 Acid represents a sophisticated approach to isotopic labeling that capitalizes on carbon-13 enriched starting materials to achieve high isotopic incorporation efficiency. The primary synthetic route involves the reaction between carbon-13 labeled glycine and cyanamide under carefully controlled conditions1. This methodology achieves yields ranging from 85-92% with isotopic purity levels of 97-99%, making it one of the most effective approaches for laboratory-scale production.

The reaction mechanism proceeds through nucleophilic attack of the glycine amino group on the electrophilic carbon center of cyanamide, followed by cyclization and rearrangement to form the guanidino functionality . Temperature optimization is critical, with optimal conditions maintained between 60-80°C to maximize both yield and isotopic retention [2]. The use of carbon-13 enriched glycine as the primary precursor ensures direct incorporation of the isotopic label into the target molecule structure.

Alternative chemical synthesis approaches utilize carbon-13 labeled acetate as a precursor through metabolic conversion pathways3. This methodology involves the enzymatic or chemical conversion of carbon-13 acetate to glycine derivatives, which subsequently undergo guanylation reactions. The versatility of this approach allows for the preparation of various isotopic labeling patterns depending on the specific carbon-13 precursor employed.

A particularly efficient synthetic route employs the reaction between carbon-13 labeled glycine and O-alkylisoureas as guanylating agents [5]. This method offers enhanced selectivity compared to cyanamide-based approaches, with yields typically ranging from 80-90% and isotopic purities exceeding 97% [5]. The reaction conditions are milder, typically conducted at room temperature to 60°C, which helps preserve the isotopic integrity of the carbon-13 labels.

Catalytic and Enzymatic Approaches

Enzymatic synthesis represents a highly selective and environmentally friendly approach to Guanidinoacetic-13C2 Acid production. The key enzyme involved is L-arginine:glycine amidinotransferase, which catalyzes the transfer of the amidino group from L-arginine to glycine, forming guanidinoacetic acid and L-ornithine6. When carbon-13 labeled glycine is employed as substrate, this enzymatic approach achieves isotopic incorporation efficiencies of 95-97% with yields ranging from 70-85%.

The enzymatic mechanism involves a Cys-His-Asp catalytic triad located at the bottom of a narrow channel within the enzyme structure [6]. The reaction proceeds through formation of a covalent intermediate where the amidino group temporarily bonds to the cysteine residue, while the histidine residue participates in general acid-base catalysis [6]. This highly specific mechanism ensures minimal side product formation and excellent isotopic retention.

Recent developments in metabolic engineering have enabled the production of Guanidinoacetic-13C2 Acid through whole-cell biocatalysis using genetically modified microorganisms8. Bacillus subtilis strains expressing enhanced levels of L-arginine:glycine amidinotransferase have achieved production titers of 13.1 grams per liter with glycine conversion rates of 92.7% [8]. These systems can efficiently incorporate carbon-13 labeled substrates while maintaining high isotopic purity.

Catalytic approaches utilizing transition metal complexes have also been developed for guanidinoacetic acid synthesis [10]. These methods employ metal-mediated addition of amines to carbodiimides as an atom-economical alternative to classical synthesis methods [10]. When combined with carbon-13 enriched precursors, these catalytic systems can achieve high isotopic incorporation while offering improved reaction selectivity and reduced environmental impact.

Optimization of Isotopic Incorporation

The optimization of isotopic incorporation in Guanidinoacetic-13C2 Acid synthesis requires careful consideration of multiple parameters that influence both the efficiency of carbon-13 integration and the overall reaction yield. Temperature control emerges as a critical factor, with optimal ranges typically maintained between 60-80°C1. Higher temperatures up to 80°C generally increase yield, but temperatures exceeding this range can lead to isotope scrambling and reduced isotopic purity.

Reaction time optimization studies indicate that isotopic incorporation reaches plateau levels after approximately 4-6 hours under standard conditions . Extended reaction times beyond 8 hours do not significantly improve isotopic purity but may increase the formation of unwanted side products. The kinetics of isotopic incorporation follow first-order behavior with respect to the carbon-13 precursor concentration, with linear increases observed up to concentrations of 30 millimolar [4].

The pH of the reaction medium significantly influences both reaction rate and isotopic selectivity. Optimal pH ranges between 7.0-8.5 provide the best balance between reaction efficiency and isotope retention [2]. At pH values below 7.0, protonation of the amino groups can interfere with the guanylation reaction, while pH values above 8.5 may promote hydrolysis of reactive intermediates.

Solvent selection plays a crucial role in isotopic incorporation efficiency. Aqueous reaction media are generally preferred for their compatibility with both enzymatic and chemical synthesis approaches. Mixed solvent systems containing methanol in aqueous solution (typically 9:1 water:methanol) can enhance solubility of hydrophobic precursors while maintaining good isotopic incorporation [11]. The choice of solvent system also affects the subsequent purification process and final product purity.

Catalyst loading optimization for chemical synthesis approaches typically yields optimal results at 5-15% catalyst concentration relative to the limiting substrate [2]. Higher catalyst loadings do not proportionally improve isotopic incorporation but may increase costs and complicate purification procedures. For enzymatic approaches, enzyme concentrations of 0.1-1.0 milligrams per milliliter typically provide optimal balance between reaction rate and cost-effectiveness [8].

Purification and Quality Control

The purification of Guanidinoacetic-13C2 Acid requires specialized techniques that preserve isotopic integrity while achieving high chemical purity. High Performance Liquid Chromatography represents the gold standard for purification, achieving final purities exceeding 95% with isotopic retention rates greater than 99%11. The chromatographic separation typically employs reversed-phase C18 columns with gradient elution using aqueous acetonitrile mobile phases.

Solid-phase extraction using C18 cartridges provides a cost-effective alternative for initial purification steps, particularly for removing water-soluble impurities and unreacted starting materials [11]. This method achieves recovery rates of 75-85% with final purities of 90-95%, making it suitable for large-scale applications where ultra-high purity is not required.

Ion exchange chromatography offers excellent selectivity for separating Guanidinoacetic-13C2 Acid from structurally similar compounds based on charge differences12. Weak acid cation exchange columns operated under isocratic conditions typically achieve purities of 92-97% with processing times of 3-6 hours. The method shows particular effectiveness for removing amino acid impurities and side products from enzymatic synthesis.

Crystallization techniques provide scalable purification options suitable for industrial applications [11]. While recovery rates are typically lower (70-80%), the method can achieve good chemical purity (85-95%) and is particularly effective for final polishing steps. Recrystallization from aqueous ethanol systems typically preserves isotopic integrity while removing trace organic impurities.

Quality control protocols for Guanidinoacetic-13C2 Acid must address both chemical purity and isotopic composition. Mass spectrometric analysis using high-resolution instruments can determine isotopic purity with precision better than ±0.1%14. The analysis requires careful correction for natural isotope abundance and potential interference from neighboring isotopologue peaks.

Nuclear Magnetic Resonance spectroscopy provides complementary structural verification, particularly for confirming the position of carbon-13 labels within the molecule [11]. Carbon-13 NMR spectra show characteristic chemical shifts that can verify both isotopic incorporation and structural integrity. The method requires longer analysis times (30-60 minutes) but provides definitive structural confirmation.

Industrial Scale Production Techniques

Industrial scale production of Guanidinoacetic-13C2 Acid requires sophisticated process design that balances isotopic efficiency, economic considerations, and production throughput. Large-scale synthesis typically employs continuous flow reactors with volumes ranging from 1,000 to 10,000 liters, enabling production rates of 10-100 kilograms per day2. These systems offer superior heat and mass transfer characteristics compared to traditional batch reactors, resulting in improved isotopic incorporation and reduced processing times.

The transition from laboratory to industrial scale involves significant optimization of heat transfer efficiency, as larger reaction volumes present challenges for maintaining uniform temperature distributions [16]. Advanced reactor designs incorporate multiple heating zones and sophisticated temperature control systems to ensure consistent reaction conditions throughout the reactor volume. Heat integration systems can recover thermal energy from exothermic reaction steps, reducing overall energy consumption from 150-200 kilowatt-hours per kilogram at laboratory scale to 75-100 kilowatt-hours per kilogram at industrial scale.

Process automation plays a critical role in maintaining consistent isotopic quality during large-scale production. Automated feeding systems ensure precise control of carbon-13 precursor addition rates, while online analytical monitoring enables real-time adjustment of reaction parameters [16]. Advanced process control systems can maintain isotopic incorporation efficiency at 95-98%, significantly higher than typical laboratory-scale operations.

Industrial purification systems typically employ multi-stage approaches combining different separation techniques11. Initial purification often utilizes large-scale ion exchange systems with regenerable resin beds, followed by preparative-scale high performance liquid chromatography for final polishing. These integrated systems can process hundreds of kilograms per day while maintaining isotopic purity standards required for research applications.

Waste minimization and carbon-13 recovery represent critical economic considerations for industrial production. Sophisticated isotope recovery systems can recapture unreacted carbon-13 precursors with efficiencies exceeding 90%, significantly reducing raw material costs [2]. These systems typically employ selective adsorption or membrane separation technologies designed specifically for isotopic compounds.

Quality assurance protocols for industrial production must address batch-to-batch consistency while maintaining stringent isotopic purity standards. Statistical process control methods monitor key quality parameters throughout production, with automated sampling and analysis systems providing real-time quality feedback [14]. Comprehensive documentation systems ensure full traceability of isotopic materials from precursor sourcing through final product release.

Validation of Isotopic Purity and Structural Integrity

The validation of isotopic purity and structural integrity in Guanidinoacetic-13C2 Acid requires sophisticated analytical methodologies capable of distinguishing isotopic variants with high precision and accuracy. Gas Chromatography-Mass Spectrometry represents a widely used approach, achieving detection limits as low as 0.5 micromolar with isotopic precision of ±0.5% [12]. The method requires derivatization of the compound to bis(trifluoromethyl)pyrimidine di(tert-butyldimethylsilyl) derivatives, enabling efficient chromatographic separation and mass spectrometric detection.

Liquid Chromatography-Mass Spectrometry offers superior sensitivity with detection limits of 0.1 micromolar and isotopic precision of ±0.3%12. The method enables direct analysis without derivatization, significantly reducing sample preparation time and potential sources of isotopic contamination. Multiple reaction monitoring protocols can simultaneously quantify both the labeled compound and potential unlabeled impurities.

High-Resolution Mass Spectrometry provides the highest level of isotopic discrimination, with mass accuracy specifications better than 2 parts per million enabling clear separation of isotopologue peaks14. Time-of-flight mass spectrometry systems offer particular advantages for isotopic analysis, with baseline resolution between neighboring isotopes reducing analytical errors. The method can determine isotopic enrichment levels with precision approaching ±0.1%.

Isotope Ratio Mass Spectrometry represents the ultimate analytical technique for isotopic purity determination, achieving precision levels of ±0.05% [19]. However, the method requires specialized instrumentation and extensive sample preparation, limiting its application to critical quality control situations. The technique provides definitive determination of isotopic ratios relative to international standards.

Nuclear Magnetic Resonance spectroscopy offers unique advantages for confirming isotopic label positions and detecting potential isotopic scrambling20. Carbon-13 NMR spectra provide direct evidence for isotopic incorporation at specific molecular positions, while two-dimensional NMR techniques can verify structural integrity. The method requires higher sample concentrations (typically 10 micromolar) but provides comprehensive structural verification.

Validation protocols must account for potential interference from natural isotope abundance and neighboring isotopologue peaks22. Sophisticated data processing algorithms can deconvolute overlapping isotopic patterns, enabling accurate quantification even in complex mixtures. Natural abundance correction algorithms are essential for obtaining true isotopic enrichment values from experimental mass spectra.